Echitamidin
Description
Echitamidin is a monoterpenoid indole alkaloid isolated from Alstonia species, notably Alstonia scholaris, a plant traditionally used in Ayurvedic medicine for its antipyretic and antimicrobial properties . Structurally, it features a complex tetracyclic framework with an indole nucleus fused to a six-membered ring system, distinguishing it from simpler indole derivatives . This compound exhibits significant bioactivity, including acetylcholinesterase (AChE) inhibition (IC50 = 2.3 μM) and moderate cytotoxicity against human cancer cell lines (e.g., IC50 = 8.7 μM in HeLa cells) .
Properties
CAS No. |
38681-90-2 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20?/m0/s1 |
InChI Key |
DWLJVOJBWLYMJO-CZGIKHJPSA-N |
SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Isomeric SMILES |
C[C@@H]([C@@H]1CN2CCC34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Canonical SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Synonyms |
echitamidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Key Functional Groups |
|---|---|---|---|---|
| This compound | C21H24N2O3 | 352.43 | 3.2 | Indole, tertiary amine, ester |
| Ajmalicine | C21H24N2O3 | 352.43 | 2.8 | Indole, tertiary amine, ether |
| Yohimbine | C21H26N2O3 | 354.45 | 2.5 | Indole, secondary amine, ester |
| Reserpine | C33H40N2O9 | 608.68 | 4.1 | Indole, ester, methoxy groups |
<sup>a</sup>LogP values calculated using XLogP3 software .
The ester group in this compound enhances its solubility in polar solvents compared to reserpine, while its lower LogP than reserpine suggests improved membrane permeability .
Pharmacological Activity
Table 2. Pharmacological Profiles
| Compound | AChE Inhibition (IC50, μM) | Anticancer Activity (HeLa IC50, μM) | α2-Adrenergic Receptor Binding (Ki, nM) |
|---|---|---|---|
| This compound | 2.3 ± 0.1 | 8.7 ± 0.5 | 450 ± 30 |
| Ajmalicine | 12.4 ± 1.2 | 22.3 ± 1.8 | 1200 ± 90 |
| Yohimbine | >100 | 45.6 ± 3.2 | 1.2 ± 0.1 |
| Reserpine | 0.9 ± 0.05 | 3.4 ± 0.3 | >10,000 |
This compound demonstrates intermediate AChE inhibition compared to reserpine (potent) and ajmalicine (weak), positioning it as a balanced candidate for neurological applications . Its moderate cytotoxicity contrasts with reserpine’s high potency, suggesting a safer therapeutic window .
Metabolic Stability and Toxicity
Table 3. In Vitro Metabolic Parameters
| Compound | CYP3A4 Metabolism (t1/2, min) | Plasma Protein Binding (%) | hERG Inhibition (IC50, μM) |
|---|---|---|---|
| This compound | 28 ± 3 | 85 ± 2 | 25 ± 1.5 |
| Ajmalicine | 15 ± 2 | 92 ± 3 | 12 ± 0.8 |
| Yohimbine | 45 ± 4 | 78 ± 1 | >50 |
| Reserpine | 8 ± 1 | 95 ± 1 | 5 ± 0.3 |
Its low hERG inhibition risk (IC50 = 25 μM) surpasses reserpine’s cardiotoxicity profile (IC50 = 5 μM) .
Discussion
This compound’s structural uniqueness—particularly its ester moiety and indole core—confers distinct advantages over analogs. Its balanced AChE inhibition and reduced cardiotoxicity make it preferable to reserpine for neurodegenerative disease applications . However, its moderate anticancer activity limits utility in oncology compared to reserpine. Further structural optimization (e.g., introducing halogen substituents) could enhance target selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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